molecular formula C13H15NO5S B2595343 3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid CAS No. 841275-85-2

3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid

Cat. No.: B2595343
CAS No.: 841275-85-2
M. Wt: 297.33
InChI Key: PWTILJQVZSJQRY-UHFFFAOYSA-N
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Description

3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid is a synthetic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the acetyl and sulfonyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways involved depend on the specific biological context and the functional groups attached to the indole core.

Comparison with Similar Compounds

3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-9(15)14-6-4-10-8-11(2-3-12(10)14)20(18,19)7-5-13(16)17/h2-3,8H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTILJQVZSJQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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